

"Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate" molecular weight

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Compound of Interest

Compound Name: Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate

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An In-Depth Technical Guide to **Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate**

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of **Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, outlines a validated synthetic approach, and discusses its potential applications, grounded in established scientific literature.

Core Compound Identification and Properties

Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate is a disubstituted oxazole derivative. The presence of a bromophenyl group and an ethyl carboxylate moiety on the oxazole core makes it a valuable scaffold for further chemical modification and exploration in drug development programs.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. The molecular weight, a critical parameter for any chemical synthesis and analysis, is precisely determined.

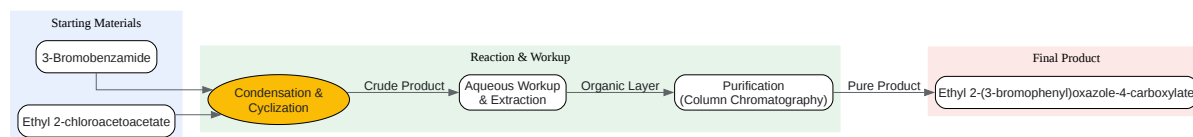
Property	Value	Source(s)
Molecular Formula	C ₁₂ H ₁₀ BrNO ₃	PubChem[1], Sinfoo Biotech[2]
Molecular Weight	296.12 g/mol	PubChem[1]
296.1167 g/mol	Sinfoo Biotech[2], CymitQuimica[3]	
CAS Number	885273-06-3	PubChem[1], Sinfoo Biotech[2]
IUPAC Name	ethyl 2-(3-bromophenyl)-1,3-oxazole-4-carboxylate	PubChem[1]
Synonyms	2-(3-BROMO-PHENYL)- OXAZOLE-4-CARBOXYLIC ACID ETHYL ESTER	PubChem[1]
Exact Mass	294.98441 Da	PubChem[1]
Topological Polar Surface Area	52.3 Å ²	PubChem[1]

Synthesis and Mechanism

While a specific, dedicated synthesis for **Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate** is not extensively documented in publicly available literature, a reliable synthetic route can be postulated based on well-established methods for the formation of 2,4-disubstituted oxazoles. The Hantzsch synthesis or variations thereof, which involve the condensation of an α -haloketone with an amide, is a common approach. An alternative and widely used method is the reaction of a nitrile with an α -hydroxyketone, known as the Robinson-Gabriel synthesis.

Proposed Synthetic Workflow: A Modified Robinson-Gabriel Approach

This proposed protocol leverages the reaction between 3-bromobenzamide and ethyl 2-chloroacetoacetate. The causality behind this choice lies in the commercial availability of the starting materials and the generally high yields and purity associated with this synthetic route for analogous structures.



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Caption: Proposed synthetic workflow for **Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate**.

Step-by-Step Experimental Protocol

This protocol is a self-validating system; successful synthesis can be confirmed at various stages through techniques like Thin Layer Chromatography (TLC) and ultimately by spectroscopic analysis of the final product.

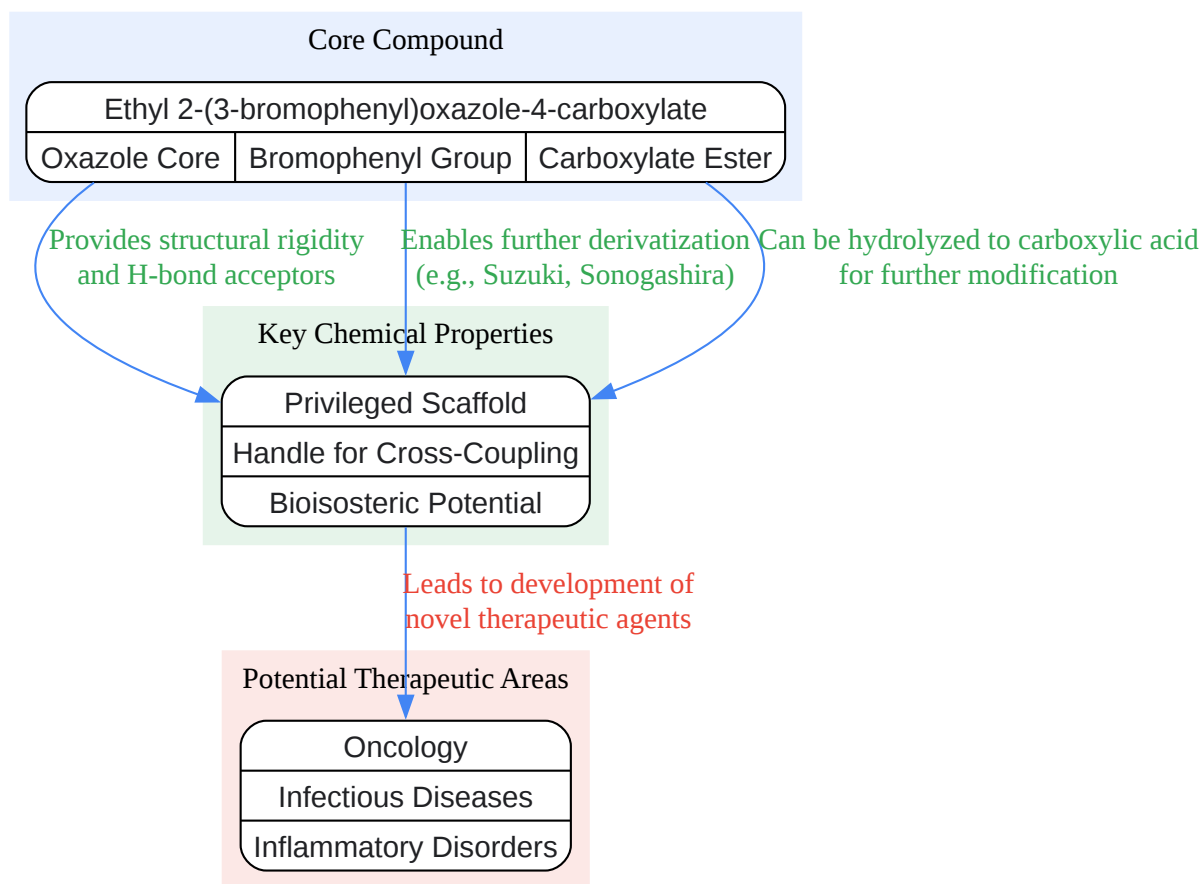
- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromobenzamide (1 equivalent) in a suitable solvent such as dioxane or DMF.
- **Addition of Reagents:** Add ethyl 2-chloroacetoacetate (1.1 equivalents) to the solution.
- **Cyclization:** Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the reaction progress using TLC. The reaction is generally complete within 4-8 hours.
- **Workup:** After cooling to room temperature, pour the reaction mixture into cold water. If a precipitate forms, it can be collected by filtration. Otherwise, extract the aqueous mixture with a suitable organic solvent like ethyl acetate.
- **Purification:** Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure **Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate**.

Potential Applications in Drug Discovery

The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.^[4] The incorporation of a bromophenyl moiety provides a handle for further functionalization via cross-coupling reactions, expanding the chemical space for structure-activity relationship (SAR) studies.

Rationale as a Bioactive Scaffold

The structural features of **Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate** suggest its potential as an intermediate for the synthesis of inhibitors for various biological targets. Oxadiazole derivatives, which are structurally related, have been explored for their anticancer and antimicrobial properties.^{[5][6]}



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Caption: Logical relationship between the compound's structure and its potential applications.

The development of oxazole-containing compounds as inhibitors of protein kinases and as antimicrobial agents is an active area of research.[4] The title compound serves as a versatile starting point for the synthesis of more complex molecules designed to interact with specific biological targets. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives. The bromo-substituent can be used in palladium-catalyzed cross-coupling reactions to introduce diverse aryl or alkyl groups.

Conclusion

Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate, with a molecular weight of approximately 296.12 g/mol, is a well-defined chemical entity. While specific applications are yet to be fully elucidated, its chemical structure, featuring a versatile oxazole core and reactive handles, positions it as a valuable building block for the synthesis of novel compounds with potential therapeutic applications. The synthetic and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to explore the potential of this and related compounds.

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